molecular formula C14H20N2O B6958934 N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide

N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide

Cat. No.: B6958934
M. Wt: 232.32 g/mol
InChI Key: OWDIAPOWVDHLFP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide is an organic compound that features a cyclopropyl group, a pyridin-4-ylmethyl group, and a pentanamide backbone

Properties

IUPAC Name

N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-3-4-14(17)16(13-5-6-13)11-12-7-9-15-10-8-12/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDIAPOWVDHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=NC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide typically involves the reaction of cyclopropylamine with pyridin-4-ylmethyl chloride under basic conditions to form the intermediate N-cyclopropyl-N-(pyridin-4-ylmethyl)amine. This intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopropyl and pyridin-4-ylmethyl groups.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives at the pyridin-4-ylmethyl group.

Scientific Research Applications

N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-phenyl-N-(pyridin-4-ylmethyl)pentanamide
  • N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
  • N-cyclopropyl-4-oxo-N-(pyridin-4-ylmethyl)pentanamide

Uniqueness

N-cyclopropyl-N-(pyridin-4-ylmethyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.

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